(3-Amino-4-methoxybenzyl)-isopropylcarbamic acid tert-butyl ester
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Overview
Description
(3-Amino-4-methoxybenzyl)-isopropylcarbamic acid tert-butyl ester is an organic compound with a complex structure that includes an amino group, a methoxy group, and a carbamate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-4-methoxybenzyl)-isopropylcarbamic acid tert-butyl ester typically involves multiple stepsThe reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and reagents such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-4-methoxybenzyl)-isopropylcarbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Tetrahydrofuran (THF), methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, (3-Amino-4-methoxybenzyl)-isopropylcarbamic acid tert-butyl ester is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for various organic compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its unique structure allows it to interact with specific biological targets.
Medicine
In medicine, this compound has potential applications in drug development. It can be used to design new therapeutic agents with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (3-Amino-4-methoxybenzyl)-isopropylcarbamic acid tert-butyl ester involves its interaction with specific molecular targets. The amino and methoxy groups play a crucial role in binding to these targets, leading to the desired biological or chemical effects. The pathways involved may include enzyme inhibition or activation, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-methoxybenzoic acid: This compound shares a similar structure but lacks the isopropylcarbamic acid tert-butyl ester moiety.
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: Another compound with a methoxy group, but with different functional groups and applications.
Uniqueness
(3-Amino-4-methoxybenzyl)-isopropylcarbamic acid tert-butyl ester is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for targeted applications in various fields.
Properties
Molecular Formula |
C16H26N2O3 |
---|---|
Molecular Weight |
294.39 g/mol |
IUPAC Name |
tert-butyl N-[(3-amino-4-methoxyphenyl)methyl]-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C16H26N2O3/c1-11(2)18(15(19)21-16(3,4)5)10-12-7-8-14(20-6)13(17)9-12/h7-9,11H,10,17H2,1-6H3 |
InChI Key |
BAMOPPCKHGPHTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=CC(=C(C=C1)OC)N)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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